![molecular formula C17H14BrN3O3S B392135 METHYL 2-({[5-(2-BROMOPHENYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]METHYL}AMINO)BENZOATE](/img/structure/B392135.png)
METHYL 2-({[5-(2-BROMOPHENYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]METHYL}AMINO)BENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-({[5-(2-bromophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]methyl}amino)benzoate is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({[5-(2-BROMOPHENYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]METHYL}AMINO)BENZOATE typically involves multiple steps. One common method includes the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as hydrochloric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts is also tailored to minimize environmental impact and production costs.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-({[5-(2-bromophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]methyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the bromine site.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in DMF for azide substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines.
Aplicaciones Científicas De Investigación
Methyl 2-({[5-(2-bromophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]methyl}amino)benzoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of METHYL 2-({[5-(2-BROMOPHENYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]METHYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the biological activity of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Methyl 2-({[5-(2-bromophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]methyl}amino)benzoate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its bromine and thioxo groups, in particular, contribute to its versatility in chemical reactions and potential therapeutic applications.
Propiedades
Fórmula molecular |
C17H14BrN3O3S |
|---|---|
Peso molecular |
420.3g/mol |
Nombre IUPAC |
methyl 2-[[5-(2-bromophenyl)-2-sulfanylidene-1,3,4-oxadiazol-3-yl]methylamino]benzoate |
InChI |
InChI=1S/C17H14BrN3O3S/c1-23-16(22)12-7-3-5-9-14(12)19-10-21-17(25)24-15(20-21)11-6-2-4-8-13(11)18/h2-9,19H,10H2,1H3 |
Clave InChI |
XZKDANRXRGNKIL-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NCN2C(=S)OC(=N2)C3=CC=CC=C3Br |
SMILES canónico |
COC(=O)C1=CC=CC=C1NCN2C(=S)OC(=N2)C3=CC=CC=C3Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[6-{[3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4-OXO-2-PHENYL-3,4-DIHYDRO-6-QUINAZOLINYL]METHYL}-4-OXO-2-PHENYL-3(4H)-QUINAZOLINYL]-1H-ISOINDOLE-1,3(2H)-DIONE](/img/structure/B392054.png)
![4,8-dibromo-2,6-bis(3-ethynylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B392056.png)
![N-(4-chloro-6-{2-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-2-methylhydrazino}-1,3,5-triazin-2-yl)-N,N-dimethylamine](/img/structure/B392057.png)
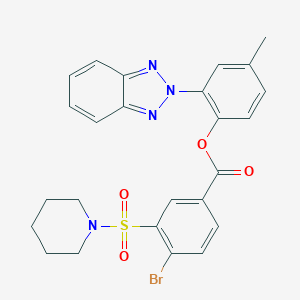
![4,6-dimethyl-2-pyrimidinyl[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]cyanamide](/img/structure/B392060.png)
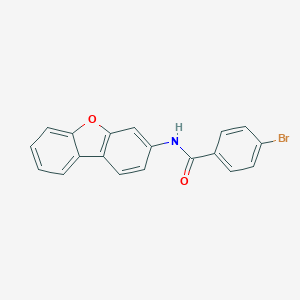
![4-(4-{4-[1-{4-[4-(3,5-Dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenoxy]phenyl}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phenoxy}phenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B392065.png)
![5-[(4-Methoxyphenyl)methylsulfanyl]-1-naphthalen-1-yltetrazole](/img/structure/B392066.png)
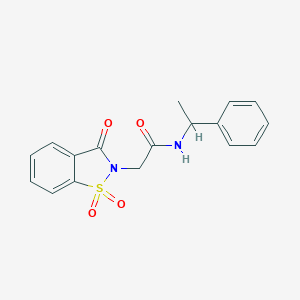
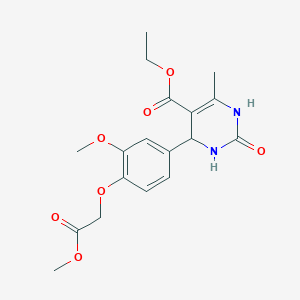
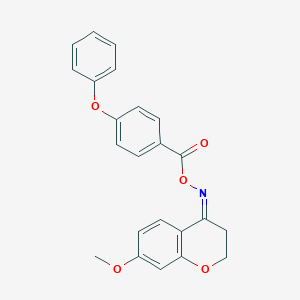
![N-(2,3-dimethylphenyl)-2-{[1-(1-naphthyl)-1H-tetraazol-5-yl]sulfanyl}acetamide](/img/structure/B392075.png)
![3-amino-6-(4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B392076.png)
![(5E)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-(PIPERIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE](/img/structure/B392077.png)
